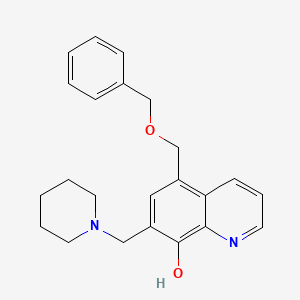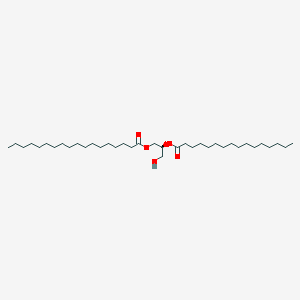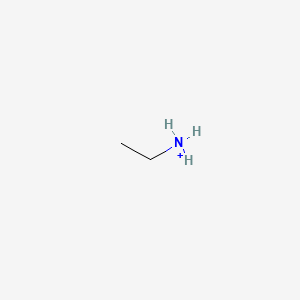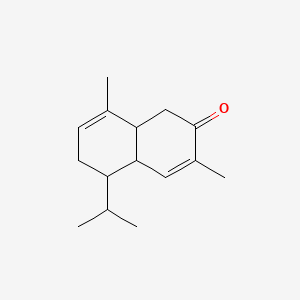
2-phenyl-4,5,6,7-tetrahydro-1H-indole
Descripción general
Descripción
2-phenyl-4,5,6,7-tetrahydro-1H-indole is a chemical compound that has been identified as a novel anti-hepatitis C virus (HCV) targeting scaffold . It inhibits cellular replication of HCV genotype 1b and 2a subgenomic replicons .
Synthesis Analysis
The synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indole involves the chemical optimization of a selected representative set of derivatives . An efficient method has been developed for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles .Molecular Structure Analysis
The molecular structure of 2-phenyl-4,5,6,7-tetrahydro-1H-indole is complex and involves a 2-phenyl ring and an N-1 benzyl moiety . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 2-phenyl-4,5,6,7-tetrahydro-1H-indole involve its interaction with cellular replication of HCV genotype 1b and 2a subgenomic replicons . It has been found to inhibit tubulin polymerization .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
An efficient method has been developed for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles containing chiral substituents at the nitrogen atom . This method is based on opening of the epoxide fragment of 1-phenylethynyl-7-oxabicyclo[4.1.0]heptane with chiral amines and/or amino acid esters followed by intramolecular, metal catalyzed cyclization .
Natural Compound Derivatives
The increased interest in this heterocyclic system relates to the occurrence of tetrahydroindoles in many natural compounds . For instance, this component occurs in the molecule of the alkaloid dragmacidin F .
Biologically Active Compounds
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Antipsychotic Drugs
Pyrrolocyclohexanones, such as 4,5,6,7-tetrahydroindol-4-one and their derivatives are important structural motifs found in a variety of drugs . For example, the FDA approved antipsychotic molindone used to treat schizophrenia .
Treatment of Anxiety
The GABA A agonist CP-409,092 is another example of a drug that contains a 4,5,6,7-tetrahydroindol-4-one derivative . This drug is used for the treatment of anxiety .
Cancer Treatment
The potent heat shock protein 90 (Hsp90) inhibitor is another drug that contains a 4,5,6,7-tetrahydroindol-4-one derivative . This drug is used for cancer treatment .
Direcciones Futuras
Future work will involve both the chemical optimization and target identification of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles as new anti-HCV agents . This study demonstrates for the first time that tetrahydroindole can be used as a functional group for the design and development of new tubulin polymerization inhibitors .
Propiedades
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-3,6-7,10,15H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAFUCCMSGFWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400417 | |
| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4,5,6,7-tetrahydro-1H-indole | |
CAS RN |
15582-97-5 | |
| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural features of 2-phenyl-4,5,6,7-tetrahydro-1H-indole and how do these influence its crystal packing?
A1: 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives can utilize weak intermolecular interactions like C-H...F and C-H...π to govern their crystal packing. A study [] investigated two specific derivatives: * 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole (C20H18FN) * 1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1H-indole (C22H22FN).
Q2: What are the potential applications of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives in medicinal chemistry?
A2: Research suggests that 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives hold promise as potential anticancer agents []. Scientists have explored their synthesis and biological evaluation, focusing on their ability to inhibit tubulin polymerization, a key process involved in cell division that is often targeted in cancer therapy.
Q3: Have any specific targets for 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives been identified in antiviral research?
A3: Yes, studies have identified the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold as a novel starting point for developing anti-hepatitis C virus (HCV) agents []. While the specific mechanism of action and target(s) within the HCV life cycle are still under investigation, this discovery highlights the potential of this chemical scaffold in antiviral drug discovery.
Q4: How does the introduction of a chiral substituent at the nitrogen atom of 2-phenyl-4,5,6,7-tetrahydro-1H-indole impact its synthesis?
A4: Researchers have successfully developed synthetic strategies for introducing a chiral substituent at the nitrogen atom of 2-phenyl-4,5,6,7-tetrahydro-1H-indole []. This modification introduces chirality into the molecule, which is crucial for exploring potential differences in biological activity between enantiomers and diastereomers, a common consideration in drug development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1228010.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)


![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B1228018.png)
![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)

![3-[(3-chlorophenyl)methylthio]-N-cyclopentylpropanamide](/img/structure/B1228022.png)
![N-[12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide](/img/structure/B1228024.png)